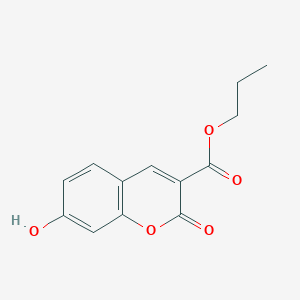
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a carboxylic acid esterified with a propyl group. The hydroxyl and oxo groups on the benzopyran ring contribute to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester typically involves the esterification of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Applications De Recherche Scientifique
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of dyes, perfumes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and oxo groups on the benzopyran ring can interact with enzymes and receptors, modulating their activity. This compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid butyl ester
Uniqueness
Compared to its methyl, ethyl, and butyl ester counterparts, 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester may exhibit different solubility, reactivity, and biological activity due to the presence of the propyl group. This can influence its pharmacokinetic properties and potential therapeutic applications.
Propriétés
Numéro CAS |
579501-21-6 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
propyl 7-hydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-5-17-12(15)10-6-8-3-4-9(14)7-11(8)18-13(10)16/h3-4,6-7,14H,2,5H2,1H3 |
Clé InChI |
MDUTYARFAFBBLY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



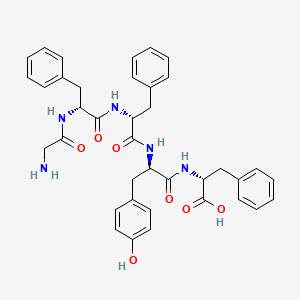
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
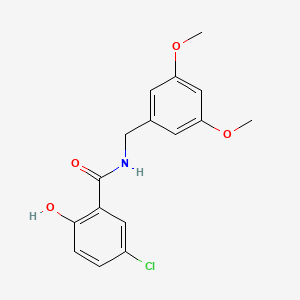
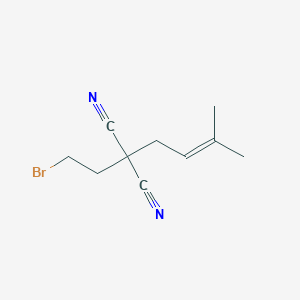
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
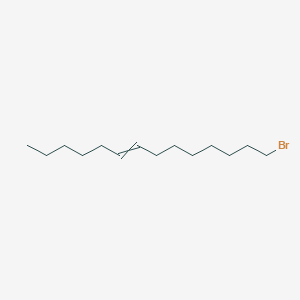
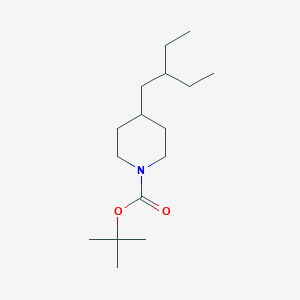
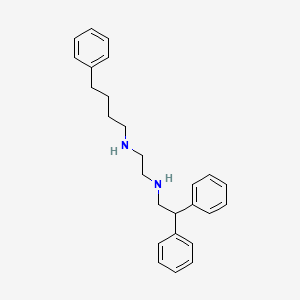
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
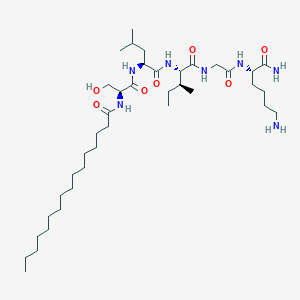
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
